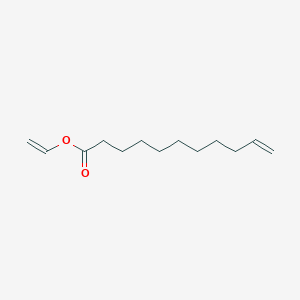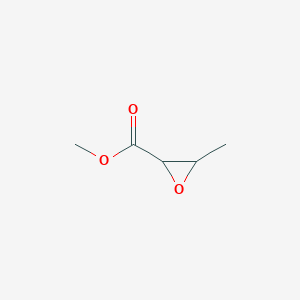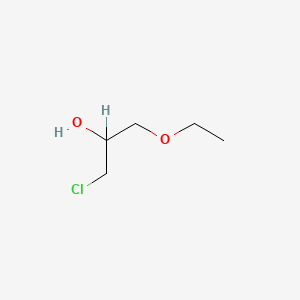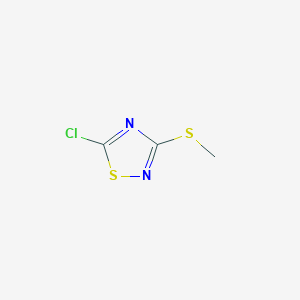
1,2,4-Thiadiazole, 5-chloro-3-(methylthio)-
Vue d'ensemble
Description
“1,2,4-Thiadiazole, 5-chloro-3-(methylthio)-” is a chemical compound with the linear formula C3H3ClN2S21. It has a molecular weight of 166.651. The IUPAC name for this compound is 5-chloro-1,2,4-thiadiazol-3-yl methyl sulfide1.
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole molecules involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride2. However, the specific synthesis process for “1,2,4-Thiadiazole, 5-chloro-3-(methylthio)-” is not explicitly mentioned in the search results.
Molecular Structure Analysis
The molecular structure of “1,2,4-Thiadiazole, 5-chloro-3-(methylthio)-” can be represented by the SMILES string ClC1=NC©=NS13. The InChI code for this compound is 1S/C3H3ClN2S/c1-2-5-3(4)7-6-2/h1H33.
Chemical Reactions Analysis
The specific chemical reactions involving “1,2,4-Thiadiazole, 5-chloro-3-(methylthio)-” are not detailed in the search results. However, 1,3,4-thiadiazole molecules are known to be involved in various chemical reactions due to their bioisosteric relationship with pyrimidine4.Physical And Chemical Properties Analysis
“1,2,4-Thiadiazole, 5-chloro-3-(methylthio)-” is a solid compound3. The specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Applications De Recherche Scientifique
-
Antimicrobial Agents
- Field : Pharmaceutical Chemistry
- Application : 1,3,4-thiadiazole derivatives have been synthesized and evaluated as potent antimicrobial agents .
- Method : The derivatives were synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .
- Results : The synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans. Four compounds outperformed the others in terms of antimicrobial activity .
-
Antinociceptive Agents
- Field : Pharmacology
- Application : New 1,3,4-thiadiazole derivatives were synthesized and investigated for their antinociceptive effects on the nociceptive pathways of the nervous system .
- Method : The effects of these compounds against mechanical, thermal, and chemical stimuli were evaluated by tail-clip, hot-plate, and acetic acid-induced writhing tests, respectively .
- Results : Some compounds increased the reaction times of mice in the hot-plate and tail-clip tests, indicating centrally mediated antinociceptive activity. Other compounds significantly decreased the number of writhing behavior, indicating peripherally mediated antinociceptive activity .
-
DNA Binding Agents
- Field : Biochemistry
- Application : 1,3,4-thiadiazole derivatives have been synthesized and studied for their ability to bind to CT-DNA .
- Method : The derivatives were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .
- Results : The synthesized 1,3,4-thiadiazole molecules were found to have an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis .
-
Anticancer Agents
- Field : Oncology
- Application : Thiadiazole derivatives have been studied for their potential as anticancer agents .
- Method : The efficacy of these compounds across various cancer models was evaluated .
- Results : The review presents the current state of knowledge on thiadiazole derivatives that demonstrate in vitro and/or in vivo efficacy across the cancer models .
-
Antihypertensive Agents
- Field : Pharmacology
- Application : Thiadiazole derivatives have been studied for their potential as antihypertensive agents .
- Method : The efficacy of these compounds in controlling high blood pressure was evaluated .
- Results : The review presents the current state of knowledge on thiadiazole derivatives that demonstrate in vitro and/or in vivo efficacy as antihypertensive agents .
-
Antiviral Agents
- Field : Virology
- Application : Thiadiazole derivatives have been studied for their potential as antiviral agents .
- Method : The efficacy of these compounds in controlling viral infections was evaluated .
- Results : The review presents the current state of knowledge on thiadiazole derivatives that demonstrate in vitro and/or in vivo efficacy as antiviral agents .
-
Antidiabetic Agents
- Field : Pharmacology
- Application : Thiadiazole derivatives have been studied for their potential as antidiabetic agents .
- Method : The efficacy of these compounds in controlling blood glucose levels was evaluated .
- Results : The review presents the current state of knowledge on thiadiazole derivatives that demonstrate in vitro and/or in vivo efficacy as antidiabetic agents .
-
Anti-Inflammatory Agents
- Field : Pharmacology
- Application : Thiadiazole derivatives have been studied for their potential as anti-inflammatory agents .
- Method : The efficacy of these compounds in controlling inflammation was evaluated .
- Results : The review presents the current state of knowledge on thiadiazole derivatives that demonstrate in vitro and/or in vivo efficacy as anti-inflammatory agents .
-
Antituberculosis Agents
- Field : Microbiology
- Application : Thiadiazole derivatives have been studied for their potential as antituberculosis agents .
- Method : The efficacy of these compounds in controlling tuberculosis infections was evaluated .
- Results : The review presents the current state of knowledge on thiadiazole derivatives that demonstrate in vitro and/or in vivo efficacy as antituberculosis agents .
-
Carbonic Anhydrase Inhibitors
- Field : Biochemistry
- Application : Thiadiazole derivatives have been studied for their potential as carbonic anhydrase inhibitors .
- Method : The efficacy of these compounds in inhibiting the enzyme carbonic anhydrase was evaluated .
- Results : The review presents the current state of knowledge on thiadiazole derivatives that demonstrate in vitro and/or in vivo efficacy as carbonic anhydrase inhibitors .
-
Antitrypanosomal Agents
- Field : Parasitology
- Application : Thiadiazole derivatives have been studied for their potential as antitrypanosomal agents .
- Method : The efficacy of these compounds in controlling Trypanosoma infections was evaluated .
- Results : The review presents the current state of knowledge on thiadiazole derivatives that demonstrate in vitro and/or in vivo efficacy as antitrypanosomal agents .
-
Anticonvulsant Agents
- Field : Neurology
- Application : Thiadiazole derivatives have been studied for their potential as anticonvulsant agents .
- Method : The efficacy of these compounds in controlling seizures was evaluated .
- Results : The review presents the current state of knowledge on thiadiazole derivatives that demonstrate in vitro and/or in vivo efficacy as anticonvulsant agents .
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the GHS classification3. The hazard statements for this compound are H302 - H318, indicating that it is harmful if swallowed and causes serious eye damage3. The precautionary statements are P280 - P301 + P312 + P330 - P305 + P351 + P338 + P310, suggesting protective measures and actions to take in case of exposure3.
Orientations Futures
The search results do not provide specific future directions for “1,2,4-Thiadiazole, 5-chloro-3-(methylthio)-”. However, 1,3,4-thiadiazole derivatives have shown significant therapeutic potential and are the subject of ongoing research for designing new antitumor agents4.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemical expert.
Propriétés
IUPAC Name |
5-chloro-3-methylsulfanyl-1,2,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2S2/c1-7-3-5-2(4)8-6-3/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRYKIFAMMXTOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NSC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341197 | |
| Record name | 1,2,4-Thiadiazole, 5-chloro-3-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Thiadiazole, 5-chloro-3-(methylthio)- | |
CAS RN |
21735-15-9 | |
| Record name | 1,2,4-Thiadiazole, 5-chloro-3-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-3-(methylsulfanyl)-1,2,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




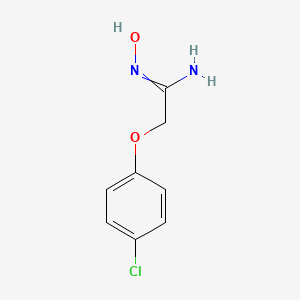
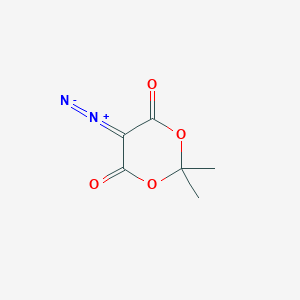



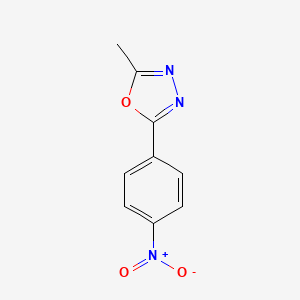

![3-Methyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1348753.png)

